
4-(diethylamino)-N-(2-hydroxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(diethylamino)-N-(2-hydroxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a diethylamino group and a hydroxyethyl group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)-N-(2-hydroxyethyl)benzamide typically involves the reaction of 4-(diethylamino)benzoic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4-(diethylamino)-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The diethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-(diethylamino)-N-(2-oxoethyl)benzamide.
Reduction: Formation of 4-(diethylamino)-N-(2-aminoethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the substituent used.
科学研究应用
4-(diethylamino)-N-(2-hydroxyethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(diethylamino)-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, while the hydroxyethyl group can facilitate its solubility and cellular uptake. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
- 4-(dimethylamino)-N-(2-hydroxyethyl)benzamide
- 4-(diethylamino)-N-(2-methoxyethyl)benzamide
- 4-(diethylamino)-N-(2-hydroxypropyl)benzamide
Uniqueness
4-(diethylamino)-N-(2-hydroxyethyl)benzamide is unique due to the presence of both the diethylamino and hydroxyethyl groups, which confer specific chemical and physical properties. These properties can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
4-(diethylamino)-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C13H20N2O2/c1-3-15(4-2)12-7-5-11(6-8-12)13(17)14-9-10-16/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17) |
InChI 键 |
UYOLKSBQEWBTSA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


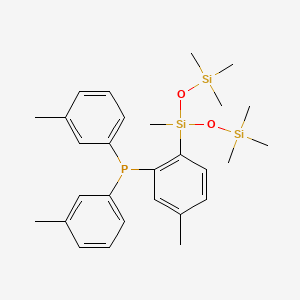
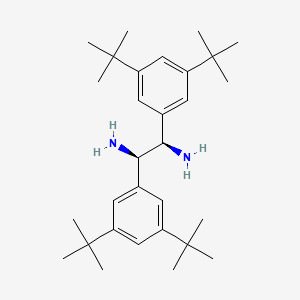

![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)
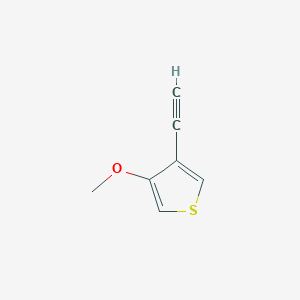
![5-Oxaspiro[3.5]nonan-9-ol](/img/structure/B14898398.png)
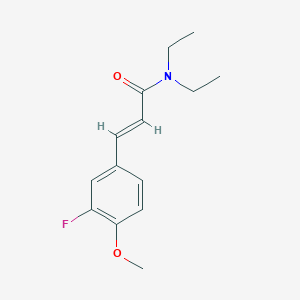
![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)
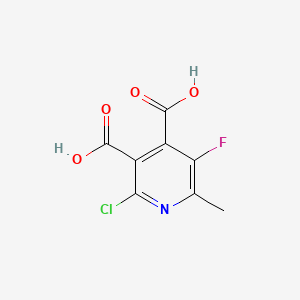


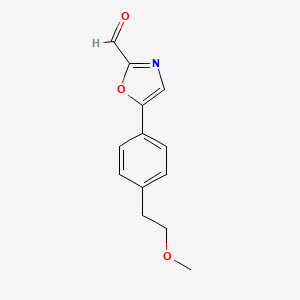

![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)
